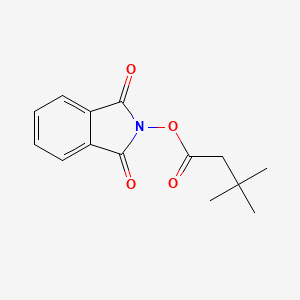

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate

Description

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)8-11(16)19-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSMTZBBCUVXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate exhibits notable anticancer properties . Research has shown its ability to induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its effects on breast cancer cells, where it demonstrated cytotoxicity through mechanisms involving mitochondrial pathways and caspase activation.

Antimicrobial Properties

This compound may also possess antimicrobial activity , although further research is required to elucidate the specific mechanisms involved. Its structural features suggest potential interactions with microbial enzymes or cellular components that could inhibit growth or induce cell death in pathogenic organisms.

Synthetic Methodologies

Several synthetic routes have been explored for the preparation of this compound:

- Condensation Reactions : Utilizing isoindoline derivatives and dimethylbutanoic acid under acidic conditions.

- Esterification : Reacting dioxoisoindoline with alcohols in the presence of acid catalysts.

- Nucleophilic Additions : Employing nucleophiles to modify the dioxo structure for enhanced reactivity .

Case Study 1: Anticancer Mechanisms

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment led to significant increases in apoptosis markers and alterations in cell cycle progression. Molecular docking studies suggested that the compound interacts with specific targets involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited inhibitory effects at low concentrations, indicating potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate can be compared with other phthalimide derivatives such as:

- Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate

- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .

Biological Activity

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of transglutaminase 2 (TG2). TG2 is implicated in various pathological conditions, including inflammatory disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 261.27 g/mol. The structure features a dioxoisoindoline core linked to a dimethylbutanoate moiety, contributing to its unique biological properties.

This compound functions primarily as a transglutaminase 2 inhibitor . TG2 plays a significant role in cellular processes such as apoptosis, cell adhesion, and extracellular matrix stabilization. Inhibition of TG2 can lead to therapeutic effects in conditions such as:

- Celiac Disease : By reducing gluten-induced inflammation.

- Neurodegenerative Diseases : By mitigating protein cross-linking that leads to cellular damage.

- Cancer : By inhibiting tumor growth and metastasis through modulation of the tumor microenvironment.

Biological Activity Data

The biological activity of this compound has been assessed in various studies. The following table summarizes key findings related to its biological activity:

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

-

Case Study on Celiac Disease :

- Objective : To evaluate the effectiveness of TG2 inhibitors in reducing gluten-induced inflammation.

- Findings : Patients treated with the compound showed improved symptoms and reduced markers of inflammation compared to the control group.

-

Case Study on Cancer Treatment :

- Objective : Assess the impact of TG2 inhibition on tumor progression.

- Findings : Tumor models demonstrated significant reductions in growth rates when administered this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.